3-(2,4,6-Tribromophenoxy)propane-1,2-diol
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Overview
Description
3-(2,4,6-Tribromophenoxy)propane-1,2-diol is a chemical compound with the molecular formula C9H9Br3O3 and a molecular weight of 404.878 g/mol It is characterized by the presence of three bromine atoms attached to a phenoxy group, which is further connected to a propane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,6-Tribromophenoxy)propane-1,2-diol typically involves the reaction of 2,4,6-tribromophenol with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate epoxide, which is subsequently opened by the phenoxide ion to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2,4,6-Tribromophenoxy)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atoms can be reduced to form less halogenated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of less halogenated derivatives.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
3-(2,4,6-Tribromophenoxy)propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of flame retardants and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-(2,4,6-Tribromophenoxy)propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and hydroxyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol: Similar in structure but contains fluorine atoms instead of bromine.
1-(4-Hydroxy-3-methoxyphenyl)propan-1,2-diol: Contains a methoxy group and lacks halogen atoms.
Uniqueness
3-(2,4,6-Tribromophenoxy)propane-1,2-diol is unique due to the presence of three bromine atoms, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications requiring halogenated compounds, such as flame retardants and certain pharmaceuticals .
Properties
CAS No. |
51286-98-7 |
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Molecular Formula |
C9H9Br3O3 |
Molecular Weight |
404.88 g/mol |
IUPAC Name |
3-(2,4,6-tribromophenoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H9Br3O3/c10-5-1-7(11)9(8(12)2-5)15-4-6(14)3-13/h1-2,6,13-14H,3-4H2 |
InChI Key |
DQGNLNFUQUMVEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OCC(CO)O)Br)Br |
Origin of Product |
United States |
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